tert-Butyl 3-(2-bromoethyl)benzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-bromoethyl)benzylcarbamate is a specialized chemical compound known for its unique molecular structure and high purity. This compound is widely used in various fields of research and industry due to its versatility and potential for innovative applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-bromoethyl)benzylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(2-bromoethyl)benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-bromoethyl)benzylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzylcarbamates.
Oxidation Reactions: Formation of benzaldehydes or benzoic acids.
Reduction Reactions: Formation of benzyl alcohols or benzylamines.
Scientific Research Applications
tert-Butyl 3-(2-bromoethyl)benzylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-bromoethyl)benzylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromoacetate: A related compound used in similar synthetic applications.
N-Boc-2-bromoethyl-amine: Another compound with comparable reactivity and applications.
tert-Butyl alcohol: A simpler tertiary alcohol with different chemical properties and uses.
Uniqueness
tert-Butyl 3-(2-bromoethyl)benzylcarbamate stands out due to its specific molecular structure, which combines the reactivity of a bromoethyl group with the stability of a benzylcarbamate moiety. This unique combination makes it particularly valuable in the synthesis of complex organic molecules and in various research applications .
Properties
Molecular Formula |
C14H20BrNO2 |
---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
tert-butyl N-[[3-(2-bromoethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16-10-12-6-4-5-11(9-12)7-8-15/h4-6,9H,7-8,10H2,1-3H3,(H,16,17) |
InChI Key |
FOEGCHILPJMDRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.